3-Hydroxynaphthalin-1-sulfonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy-, involves several steps, often starting from naphthalene or its derivatives. Khaleghi-Abbasabadi and Azarifar (2019) describe the synthesis of a novel magnetic 1-naphthalenesulfonic acid-grafted graphene oxide via a three-step procedure, highlighting the innovative approaches being explored in the synthesis of naphthalene sulfonic acid derivatives (Khaleghi-Abbasabadi & Azarifar, 2019).

Molecular Structure Analysis

The molecular structure of 1-naphthalenesulfonic acid, 3-hydroxy-, is characterized using various spectroscopic techniques. The detailed structural characterization is essential for understanding the compound's chemical behavior and potential applications. Techniques such as X-ray diffraction, scanning electron microscopy, and Fourier-transform infrared spectroscopy are commonly employed for this purpose, as discussed by Khaleghi-Abbasabadi and Azarifar (2019).

Chemical Reactions and Properties

1-Naphthalenesulfonic acid, 3-hydroxy-, undergoes various chemical reactions, contributing to its versatile chemical properties. For example, it can participate in coupling reactions to produce dyestuffs and other naphthalene sulfonic acid derivatives, as indicated by the synthesis pathways explored by researchers like Daub and Whaley (1978) and Atahan and Durmuş (2015), who discuss its conversion into sulfonamide and naphtho[1,2-d]oxazoles, respectively (Daub & Whaley, 1978); (Atahan & Durmuş, 2015).

Physical Properties Analysis

The physical properties of 1-naphthalenesulfonic acid, 3-hydroxy-, such as solubility, melting point, and crystallinity, are crucial for its processing and application in various chemical processes. These properties are often determined through experimental studies focusing on the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties of 1-naphthalenesulfonic acid, 3-hydroxy-, including its reactivity, stability, and interaction with other chemical species, are key to its utilization in synthetic chemistry and materials science. Studies like those by Gao, Liu, and Wei (2013) explore the compound's involvement in novel synthesis pathways, highlighting its reactivity and potential in creating complex organic molecules (Gao, Liu, & Wei, 2013).

Wissenschaftliche Forschungsanwendungen

Umweltbehebung: Chrom-Entfernung

3-Hydroxynaphthalin-1-sulfonsäure wurde bei der Synthese von elektrosynthetisiertem Polypyrrol eingesetzt, das als Adsorptionsmittel zur Entfernung von Chrom(VI) aus wässrigen Lösungen dient . Diese Anwendung ist aufgrund der toxischen Natur von Chromverbindungen und ihrer Verbreitung in Industrieabfällen von Bedeutung. Die Fähigkeit der Verbindung, die Adsorption und Elektroreduktion von Chrom(VI) zu ermöglichen, macht sie zu einem wertvollen Gut bei Wasseraufbereitungs- und Umweltbereinigungsmaßnahmen.

Photostabilisierung von Polymeren

Diese Verbindung spielt eine Rolle bei der Synthese von Organozinn-Komplexen, die als Photostabilisatoren für Polyvinylchlorid (PVC) dienen . Die Exposition gegenüber ultraviolettem Licht kann PVC abbauen, was zu einem Verlust der mechanischen Eigenschaften und zur Freisetzung schädlicher Stoffe führt. Die Anwendung von Zinnkomplexen, die von this compound abgeleitet sind, kann die Photodegradierungsrate deutlich reduzieren und so die Haltbarkeit und Lebensdauer von PVC-Produkten verbessern.

Analytische Chemie: Trennung von Verbindungen

Im Bereich der analytischen Chemie wird this compound zur Trennung von aromatischen sulfonierten Verbindungen unter Verwendung von Techniken wie Ionen-Wechselwirkungs-Hochleistungsflüssigkeitschromatographie und Mizellar-Elektrokinetischer Kapillarchromatographie eingesetzt . Diese Methoden sind unerlässlich für die Analyse komplexer Gemische, die Qualitätskontrolle und die Forschung in verschiedenen chemischen Industrien.

Biomedizinische Anwendungen: Sensorikentwicklung

Die Verbindung ist auch an der Herstellung eines Copolymers mit Melamin beteiligt, das mit Graphen assoziiert ist, um einen molekular geprägten Sensor zu erstellen . Dieser Sensor wird zur Bestimmung von Melatonin in menschlichen biologischen Flüssigkeiten eingesetzt und zeigt das Potenzial der Verbindung in der biomedizinischen Forschung und Diagnostik auf.

Synthese von leitfähigen Polymeren

This compound ist ein Dotierstoff bei der Synthese von leitfähigen Polymeren . Diese Polymere finden Anwendungen in der Energiespeicherung, Korrosionsschutz und als elektronische Komponenten in verschiedenen Geräten. Die Rolle der Verbindung bei der Verbesserung der elektrochemischen Eigenschaften dieser Polymere ist entscheidend für die Weiterentwicklung der Materialwissenschaften.

Photostabilisatoren in der Materialwissenschaft

Die Derivate der Verbindung werden bei der Herstellung von Photostabilisatoren für Materialien verwendet, die bei Lichteinwirkung anfällig für den Abbau sind . Diese Anwendung ist besonders wichtig, um die Integrität und Funktionalität von Materialien zu erhalten, die in Außenumgebungen eingesetzt werden.

Wirkmechanismus

Target of Action

3-Hydroxynaphthalene-1-sulfonic acid, also known as 3-Hydroxynaphthalenesulphonic acid or 1-Naphthalenesulfonic acid, 3-hydroxy-, is an aromatic amino-sulfonic acid . It has been found to interact with Cyclin-dependent kinase 2 , a protein involved in regulating the cell cycle. This interaction suggests that the compound could potentially influence cell growth and division.

Mode of Action

It has been demonstrated to fluorescently sense cn− in water based on the mechanism of supramolecular self-assembly . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in their activity.

Biochemical Pathways

Additionally, its ability to sense CN− indicates it may interact with biochemical pathways involving this ion .

Result of Action

Its interaction with cyclin-dependent kinase 2 suggests it may influence cell growth and division . Its ability to sense CN− also suggests it may have a role in detecting and responding to changes in this ion’s concentration .

Action Environment

The action of 3-Hydroxynaphthalene-1-sulfonic acid may be influenced by various environmental factors. For instance, its ability to sense CN− suggests that its activity may be affected by the presence and concentration of this ion . Other factors, such as pH and temperature, could also potentially influence its action.

Safety and Hazards

The safety data sheet advises to wear personal protective equipment/face protection, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing . It also advises against ingestion and inhalation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

The future directions of 1-Naphthalenesulfonic acid, 3-hydroxy- could involve its use as a key starting material for the preparation of naphthalenesulfonic acid derivatives . It could also be used in the development of new non-covalent molecularly imprinted polymers for solid-phase extraction of naphthalene sulfonates .

Biochemische Analyse

Biochemical Properties

1-Naphthalenesulfonic acid, 3-hydroxy- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used as a starting material for the preparation of naphthalenesulfonic acid derivatives, which show activity in inhibiting DNA polymerase and ribonuclease H activities of HIV-1 reverse transcriptase . This compound also interacts with palmitoyl chloride to form derivatives that are used in the preparation of molecularly imprinted sensors for the determination of melatonin in human biological fluids .

Cellular Effects

1-Naphthalenesulfonic acid, 3-hydroxy- has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, its derivatives have been used to study the separation of aromatic sulfonated compounds using ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques . These interactions can lead to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 1-Naphthalenesulfonic acid, 3-hydroxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been used to functionalize graphene oxide, creating a heterogeneous nanocatalyst for the synthesis of various organic compounds . This functionalization involves binding interactions that enhance the catalytic activity of the nanomaterial, demonstrating the compound’s ability to influence molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Naphthalenesulfonic acid, 3-hydroxy- can change over time. Studies have shown that its derivatives, when used as nanocatalysts, maintain high activity and stability over multiple cycles of use . This indicates that the compound is stable and does not degrade significantly over time, making it suitable for long-term biochemical applications.

Dosage Effects in Animal Models

The effects of 1-Naphthalenesulfonic acid, 3-hydroxy- vary with different dosages in animal models. While specific dosage studies are limited, it is known that the compound’s derivatives can exhibit threshold effects and potential toxicity at high doses . Careful dosage management is essential to avoid adverse effects and ensure the compound’s efficacy in biochemical applications.

Metabolic Pathways

1-Naphthalenesulfonic acid, 3-hydroxy- is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its role in the preparation of naphthalenesulfonic acid derivatives highlights its involvement in metabolic processes that are crucial for the synthesis of bioactive compounds .

Transport and Distribution

Within cells and tissues, 1-Naphthalenesulfonic acid, 3-hydroxy- is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of 1-Naphthalenesulfonic acid, 3-hydroxy- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell .

Eigenschaften

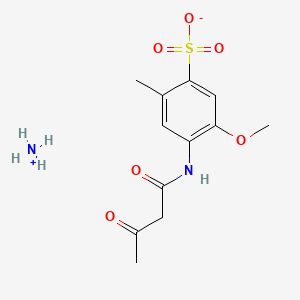

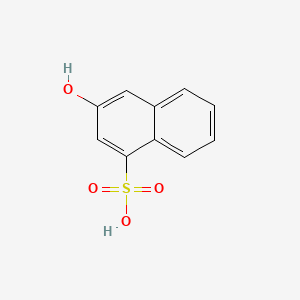

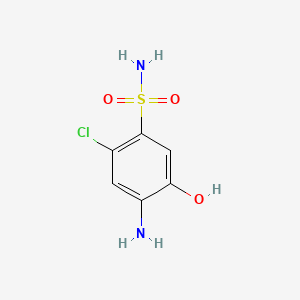

IUPAC Name |

3-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMZJYAMZGWBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064248 | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6357-85-3 | |

| Record name | 2-Naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynaphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYNAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L336NE8B9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-](/img/structure/B1265964.png)